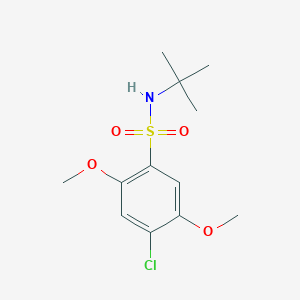![molecular formula C19H18N2O3S B273583 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, also known as BSI-201, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been identified as a potential target for cancer therapy.
Mechanism of Action
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone binds to the catalytic domain of PARP and prevents its enzymatic activity. This leads to the accumulation of DNA damage, which activates cell death pathways and ultimately results in the death of cancer cells. This compound has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its role in cancer therapy, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has several advantages as a research tool. It is a potent and specific inhibitor of PARP, which allows for the study of PARP-dependent processes in cells and tissues. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. Additionally, its potency can make it difficult to use at low concentrations, which can limit its utility in certain experiments.
Future Directions
There are several potential future directions for research on 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the development of new PARP inhibitors that may have improved potency, selectivity, and pharmacokinetic properties compared to this compound.
Synthesis Methods
The synthesis of 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone involves the reaction of 1H-indole-3-carboxaldehyde with 2-nitroethanethiol in the presence of a base, followed by reduction of the resulting product with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been extensively studied for its potential use in cancer therapy. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death. This compound has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical models of cancer, including breast, ovarian, and prostate cancer.
properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[3-(1-benzylsulfanyl-2-nitroethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C19H18N2O3S/c1-14(22)20-11-17(16-9-5-6-10-18(16)20)19(12-21(23)24)25-13-15-7-3-2-4-8-15/h2-11,19H,12-13H2,1H3 |
InChI Key |
KANSZVHXVDUCCT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)






![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)